2-Amino-6-pentyloxybenzonitrile
Description
2-Amino-6-pentyloxybenzonitrile is a benzonitrile derivative characterized by an amino group (-NH₂) at the 2-position and a pentyloxy chain (-O-C₅H₁₁) at the 6-position of the benzene ring. This compound belongs to a class of substituted benzonitriles, which are widely studied for their applications in pharmaceuticals, agrochemicals, and materials science.
Properties
Molecular Formula |
C12H16N2O |
|---|---|
Molecular Weight |
204.27 g/mol |
IUPAC Name |
2-amino-6-pentoxybenzonitrile |
InChI |
InChI=1S/C12H16N2O/c1-2-3-4-8-15-12-7-5-6-11(14)10(12)9-13/h5-7H,2-4,8,14H2,1H3 |
InChI Key |
LOXZCPFPTVLISY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCOC1=CC=CC(=C1C#N)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Benzonitrile Derivatives
The following table compares 2-amino-6-pentyloxybenzonitrile with structurally related compounds, highlighting key differences in substituents, physicochemical properties, and applications:
Key Observations:
Halogenated derivatives (e.g., bromo, fluoro) exhibit higher molecular weights and distinct electronic effects, influencing reactivity in cross-coupling reactions .
Solubility Trends :
- Longer alkoxy chains (e.g., pentyloxy) reduce aqueous solubility but enhance compatibility with lipid-based formulations.
- Halogen substituents (e.g., bromine, chlorine) further decrease solubility due to increased molecular rigidity and polarity .
Applications :
- Methoxy and pentyloxy analogs are preferred in drug discovery for balancing solubility and bioavailability .
- Halogenated benzonitriles serve as intermediates in Suzuki-Miyaura couplings or fluorinated drug candidates .
Research Findings and Implications
Synthetic Utility: Substituted benzonitriles are pivotal in constructing heterocyclic scaffolds. For example, 2-amino-6-methoxybenzonitrile is a precursor to quinazoline derivatives, which exhibit antitumor activity . The pentyloxy chain in this compound may facilitate micelle formation or lipid nanoparticle encapsulation, as seen in studies of alkoxy-modified drug candidates .
Biological Activity: Amino-substituted benzonitriles often target enzymes (e.g., kinases) or receptors (e.g., GPCRs). The pentyloxy group’s lipophilicity could enhance blood-brain barrier penetration, making it relevant for CNS drug development.
Stability and Storage :
- Alkoxy-substituted benzonitriles generally exhibit better thermal stability than halogenated analogs, which may degrade under light or heat due to weaker C-Br/F bonds .
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